C20H14N4NaO6S2

Spectrophotometric iron determination Molar absorptivity comparison Chromogenic reagent sensitivity

The compound identified by the molecular formula C20H14N4NaO6S2 and CAS registry number 28048-33-1 is Ferrozine (also referred to as FerroZine or Ferrospectral), chemically 3-(2-pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine, monosodium salt. It belongs to the ferroin class of chromogenic reagents that form intensely colored, water-soluble tris-complexes with ferrous iron (Fe²⁺).

Molecular Formula C20H14N4NaO6S2
Molecular Weight 493.5 g/mol
CAS No. 28048-33-1
Cat. No. B1204870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC20H14N4NaO6S2
CAS28048-33-1
SynonymsFerrozine
Ferrozine, Monosodium Salt
Ferrozine, Monosodium Salt, Monohydrate
Monosodium Salt Ferrozine
Molecular FormulaC20H14N4NaO6S2
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O.[Na]
InChIInChI=1S/C20H14N4O6S2.Na/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;/h1-12H,(H,25,26,27)(H,28,29,30);
InChIKeyVOPQYZHOMAKEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrozine Monosodium Salt (C20H14N4NaO6S2, CAS 28048-33-1) Procurement-Relevant Identity and Analytical Role


The compound identified by the molecular formula C20H14N4NaO6S2 and CAS registry number 28048-33-1 is Ferrozine (also referred to as FerroZine or Ferrospectral), chemically 3-(2-pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine, monosodium salt [1]. It belongs to the ferroin class of chromogenic reagents that form intensely colored, water-soluble tris-complexes with ferrous iron (Fe²⁺) [2]. The Fe(II)–Ferrozine complex exhibits a sharp absorbance maximum at 562 nm with a molar absorptivity (ε) reported between 27,900 and 31,500 M⁻¹cm⁻¹ depending on experimental conditions, and is stable across a broad pH range of approximately 4 to 9 [3][4]. Note on nomenclature: the user-supplied formula C20H14N4NaO6S2 represents the monosodium salt form (one sulfonate group protonated, MW 493.5 g/mol), while CAS 28048-33-1 is also registered in some databases as the disodium salt (C20H12N4Na2O6S2); the monosodium salt hydrate is more precisely identified by CAS 69898-45-9 [5]. Commercially, Ferrozine is supplied interchangeably under both CAS numbers as the monosodium salt hydrate, and procurement specifications should verify the desired salt form and hydration state with the vendor [5].

Why Ferrozine (CAS 28048-33-1) Cannot Be Directly Substituted with 1,10-Phenanthroline, TPTZ, or Bathophenanthroline in Iron Quantification Workflows


Iron-chelating chromogenic reagents within the ferroin class are not functionally interchangeable. Ferrozine, 1,10-phenanthroline, TPTZ (2,4,6-tripyridyl-s-triazine), and bathophenanthroline disulfonic acid (BPS) each exhibit distinct molar absorptivities, complexation kinetics, pH stability windows, water solubility profiles, and susceptibility to interferents that produce quantitatively divergent results when applied to identical samples [1]. For instance, the Fe(II)–Ferrozine complex achieves approximately 2.5-fold higher molar absorptivity than the Fe(II)–phenanthroline complex, directly affecting detection limits and signal-to-noise ratios [2]. Furthermore, Ferrozine exhibits negligible autoreduction of Fe(III) to Fe(II)—a property not shared by TPTZ, whose reagents alone can reduce ferric iron and lead to overestimation of ferrous iron concentrations by up to 150% at low Fe(II) levels [3][4]. These reagent-specific characteristics mean that substituting one chromogen for another without re-validating the entire analytical protocol—including calibration curves, linear range, interference thresholds, and sample preparation—will yield non-comparable results and potentially invalidate regulatory compliance under standardized methods such as ASTM E1615 or Hach Method 8147 [5].

Quantitative Comparative Evidence: Ferrozine (CAS 28048-33-1) Versus Closest Analog Chromogenic Iron Reagents


Molar Absorptivity: Ferrozine Achieves ~2.5× Higher Sensitivity Than 1,10-Phenanthroline and ~3.2× Higher Than 2,2′-Bipyridine

In a direct head-to-head UV-vis spectrophotometric study under excess chelator concentrations, the Fe(II)–Ferrozine complex exhibited a molar absorptivity of 31,500 ± 1,500 M⁻¹cm⁻¹ at 562 nm, compared to 12,450 ± 370 M⁻¹cm⁻¹ for Fe(II)–1,10-phenanthroline at 510 nm and 9,950 ± 100 M⁻¹cm⁻¹ for Fe(II)–2,2′-bipyridine at 522 nm [1]. This represents a sensitivity advantage of approximately 2.53-fold over phenanthroline and 3.17-fold over bipyridine. These experimentally re-measured values were ~10–15% higher than historically reported literature values for all three reagents [1].

Spectrophotometric iron determination Molar absorptivity comparison Chromogenic reagent sensitivity

Autoreduction Artifact: Ferrozine Exhibits Negligible Fe(III) Autoreduction Versus TPTZ, Preventing Ferrous Iron Overestimation in Natural Water Analysis

In a direct three-method comparison study for ferrous and total reactive iron measurement in freshwaters, TPTZ reagents alone were found to reduce Fe(III) to Fe(II) in the absence of any added reducing agent (autoreduction), leading to significant overestimation of ferrous iron concentrations [1]. By contrast, Ferrozine reagents exhibited negligible autoreducing properties under identical conditions [1]. Additionally, in samples with high levels of colored dissolved organic carbon (CDOC) at pH 6, Fe spike recovery was 90% for TPTZ versus 60% for Ferrozine at the standard 10-minute development time; however, this lower Ferrozine recovery is attributable to its slower iron reduction kinetics requiring approximately 1 hour for full color development, not to an inherent accuracy deficit [1]. For ferrous iron measurement specifically, immediate measurement with Ferrozine is recommended precisely because its negligible autoreduction avoids the systematic positive bias inherent to TPTZ [1].

Iron speciation analysis Freshwater iron measurement Autoreduction interference

Clinical Chemistry Sigma Quality: Ferrozine Outperforms Ferene S in External Quality Assessment for Serum Iron Determination

In a systematic evaluation of sigma quality levels for serum iron determination conducted within the Portuguese National External Quality Assessment Program (PNAEQ), the Ferrozine colorimetric method demonstrated a superior mean Sigma quality level compared to the Ferene S method [1]. Specifically, more than half of the control samples analyzed using the Ferrozine method achieved a Sigma quality level exceeding 3.0, the minimum threshold for acceptable analytical performance in clinical laboratories [1]. This higher sigma metric indicates better reproducibility and lower total error rates for Ferrozine-based assays in routine clinical chemistry settings. Separately, the International Committee for Standardization in Haematology (ICSH) revised its reference method recommendations to explicitly substitute bathophenanthroline sulphonate with Ferrozine or Ferene, citing both higher sensitivity and lower cost, and simultaneously reduced the required test sample volume from 2 mL to 0.5 mL [2].

Clinical chemistry Serum iron determination Sigma quality metrics

Water Solubility and pH Stability: Ferrozine Forms a Water-Soluble Fe(II) Complex Stable Across pH 4–9, Eliminating Organic Solvent Extraction Required by Bathophenanthroline Methods

Ferrozine forms a water-soluble tris-complex with Fe(II) that remains stable across a pH range of approximately 4 to 9, enabling direct aqueous-phase spectrophotometric measurement without organic solvent extraction [1][2]. This represents a significant practical advantage over bathophenanthroline disulfonic acid (BPS)-based methods, which require a hexanol extraction step that introduces unacceptably high limits of detection when working with small sample volumes and is susceptible to interference from humic matter precipitation [3]. In the three-method freshwater comparison by Verschoor and Molot (2013), the BPA (bathophenanthroline) method was deemed unsuitable for small-volume environmental samples specifically due to this solvent extraction requirement, leaving Ferrozine and TPTZ as the viable candidates, with Ferrozine preferred for ferrous iron measurement due to its negligible autoreduction [3]. The conditional formation constant of the Fe(II)–Ferrozine₃ complex has been characterized across multiple buffer systems and temperatures by Gibbs (1976) [4].

Aqueous iron detection Solvent-free colorimetry pH stability window

Flow-Injection Detection Limit: Ferrozine Achieves 0.010 µg/mL Fe Detection Limit with 0.28% RSD, Enabling Ultra-Trace Iron Analysis Without Preconcentration

In a flow-injection analysis (FIA) study using sodium 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4″-disulphonate (ferrozine) in hexamethylenetetramine-buffered medium at pH 5.5, the reversed FIA configuration achieved a detection limit of 0.010 µg/mL iron with a relative standard deviation (RSD) of 0.28% and the normal FIA configuration a detection limit of 0.012 µg/mL with RSD of 0.3% [1]. In a separate comparison under multicommutated flow analysis conditions for serum iron, the Ferrozine method exhibited a sensitivity of 6.6 mV L µmol⁻¹ and a linear range of 3.3–50.0 µmol L⁻¹, compared to 4.9 mV L µmol⁻¹ and 1.5–100.0 µmol L⁻¹ for 1,10-phenanthroline [2]. While the Ferrozine linear range was narrower than phenanthroline, its higher sensitivity (6.6 vs 4.9 mV L µmol⁻¹) and lower sample consumption (<50 µL serum) made it sufficient and preferable for clinical serum iron determination [2]. The commercial Hach FerroZine Method 8147 provides a validated working range of 0.009–1.40 mg/L Fe, with a method detection limit of approximately 1 µg/L when using a 1-inch pathlength cell .

Flow-injection analysis Trace iron detection Method reproducibility

Regulatory Standardization and Cost Efficiency: Ferrozine Is Codified in ASTM E1615, Hach Method 8147, and ICSH Guidelines, with Lower Per-Test Cost Than TPTZ

Ferrozine is the designated chromogenic reagent in multiple established standard methods, conferring a procurement and compliance advantage over less widely codified alternatives. ASTM E1615-16 specifies Ferrozine for the determination of iron in trace quantities from 0.01 to 0.2 µg/g [1]. Hach Method 8147 (FerroZine Rapid Liquid Method) is a widely deployed commercial implementation with a validated range of 0.009–1.400 mg/L Fe . The International Committee for Standardization in Haematology (ICSH) formally recommended substitution of bathophenanthroline sulphonate with Ferrozine (or Ferene) in its 1990 revised reference method for serum iron, citing both higher sensitivity and lower cost [2]. Ferrozine-based methods are reported to be substantially less expensive per test than TPTZ-based alternatives, with the ferrozine method described as both cheaper and faster than commercial TPTZ reagent systems [3]. The compound is widely available from global suppliers as the monosodium salt hydrate with typical purity specifications of ≥97% (HPLC) and long-term stability of at least 2 years when stored at room temperature protected from light and moisture .

Standardized iron methods Regulatory compliance Cost-per-analysis

Optimal Procurement-Driven Application Scenarios for Ferrozine (CAS 28048-33-1) Based on Quantitative Differentiation Evidence


Clinical Serum Iron Determination in Diagnostic Laboratories Requiring ICSH-Compliant Methods with Minimal Sample Volume

Clinical chemistry laboratories should select Ferrozine over bathophenanthroline or TPTZ when implementing the ICSH reference method for serum iron determination. The ICSH 1990 revised recommendations explicitly designate Ferrozine (alongside Ferene) as the replacement chromogen for bathophenanthroline sulphonate, citing higher sensitivity and lower cost [1]. As demonstrated by Rodrigues et al. (2019), Ferrozine achieved superior sigma quality metrics compared to Ferene S in the PNAEQ external quality assessment program, with over 50% of control samples exceeding the Sigma 3.0 acceptability threshold [2]. The method requires only ≤50 µL of serum per determination under flow analysis conditions, a fourfold reduction from the original 2 mL ICSH sample volume [3] [1]. Copper interference—the primary interferent in serum iron assays—is effectively managed by adding thiosemicarbazide (1 g/L) at low pH, which forms a stable uncolored copper complex without affecting the Ferrozine–iron reaction [4].

Environmental Freshwater Fe(II)/Fe(III) Speciation Monitoring Where Accurate Ferrous Iron Quantification Is Critical

Environmental monitoring programs requiring discrimination between ferrous and ferric iron in natural freshwaters should preferentially adopt the Ferrozine method over TPTZ. The Verschoor and Molot (2013) three-method comparison demonstrated that Ferrozine exhibits negligible autoreduction of Fe(III) to Fe(II), whereas TPTZ reagents alone significantly reduce ferric iron, causing systematic overestimation of ferrous iron concentrations [5]. Immediate spectrophotometric measurement with Ferrozine (without reducing agent) is recommended for Fe(II) determination, while total reactive iron is measured after ascorbic acid reduction [5]. The Hach FerroZine Method 8147 provides a commercially validated implementation with a working range of 0.009–1.400 mg/L Fe and a method detection limit suitable for most surface water and groundwater monitoring programs . For samples with high CDOC, a 1-hour color development time should be allowed for total iron determination to achieve complete Fe(III) reduction, as the 10-minute standard development time yielded only 60% recovery versus 90% for TPTZ in such matrices [5].

High-Throughput Pharmaceutical and Nutraceutical Iron Content Quality Control Using Automated Flow-Injection Analysis

Pharmaceutical quality control laboratories analyzing iron content in drug formulations, dietary supplements, and raw materials benefit from Ferrozine-based flow-injection analysis due to its combination of sub-µg/mL detection capability and high precision. The Pascual-Reguera et al. (1997) FIA method achieves detection limits of 0.010–0.012 µg/mL Fe with RSD values of 0.28–0.30% and sample throughput of 90 determinations per hour in normal FIA mode [6]. Under multicommutated flow analysis conditions compared by Rybkowska et al. (2018), the Ferrozine method demonstrated higher sensitivity (6.6 mV L µmol⁻¹) than 1,10-phenanthroline (4.9 mV L µmol⁻¹) while maintaining sufficient linear range (3.3–50.0 µmol L⁻¹) for pharmaceutical iron content specifications, with each determination consuming less than 50 µL of sample [3]. The optoelectronic detector systems developed for these flow methods have been successfully validated for iron release studies from solid drug formulations and for routine quality assessment of iron-containing dietary supplements [7].

Geochemical and Geomicrobiological Iron Quantification in Mineral Systems Requiring Dissolution in Concentrated HCl at Elevated Temperature

Geochemical laboratories quantifying total iron in highly crystalline iron oxides (magnetite, goethite, hematite) should consider Ferrozine when dissolution protocols require 6 M HCl at 60°C. In the systematic reevaluation by Braunschweig et al. (2012), the Ferrozine method demonstrated superior accuracy (±5% relative to ICP-AES reference values) compared to the phenanthroline method when dissolving highly crystalline minerals in 6 M HCl at 60°C [8]. Both methods severely underestimated total iron (by up to 95%) when using 1 M HCl at 21°C for crystalline oxides [8]. For ferrous iron determination in mixed-valence samples, the recommended protocol involves incubation at 21°C in 6 M HCl followed by centrifugation and Ferrozine measurement of the supernatant—conditions under which Ferrozine provided easier handling and was preferable for larger sample batches despite phenanthroline showing marginally better accuracy for some specific matrices [8]. For easily soluble iron forms (aqueous Fe(II)/Fe(III), ferrihydrite), both methods showed good reproducibility, though Ferrozine underestimated total iron by 10–13% after 1 M HCl dissolution versus a 5% deviation for phenanthroline [8].

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